

Azelaoyl Chloride: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azelaoyl chloride

Cat. No.: B087186

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaoyl chloride, with the IUPAC name nonanedioyl dichloride, is a difunctional acyl chloride derived from the dicarboxylic acid, azelaic acid.^{[1][2]} Its high reactivity makes it a valuable reagent and building block in various chemical syntheses, particularly in the production of polymers and pharmaceutical intermediates.^[3] This document provides an in-depth technical guide on **azelaoyl chloride**, covering its chemical identity, properties, synthesis, and key applications.

Chemical Identity and Synonyms

The preferred IUPAC name for this compound is nonanedioyl dichloride.^{[1][4]} It is also commonly referred to by several synonyms, reflecting its derivation from azelaic acid.

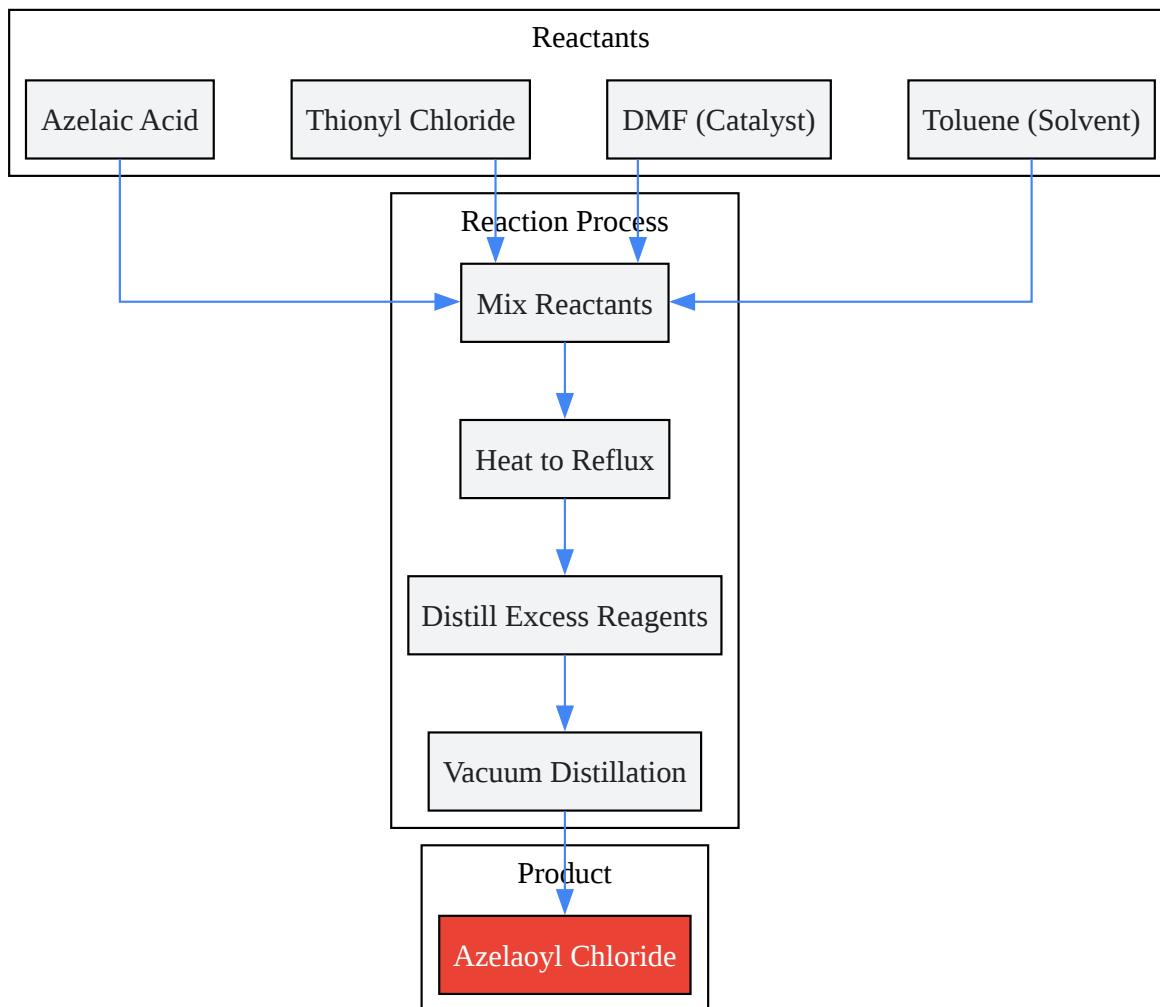
Identifier	Value
Preferred IUPAC Name	Nonanedioyl dichloride[1][4]
Systematic IUPAC Name	Nonanedioyl dichloride
Common Synonyms	Azelaoyl chloride, Azelaic acid dichloride[1][5], Nonanedioyl chloride[5][6], Azeloyl chloride[7][8], Azeoloyl chloride[7][8]
CAS Number	123-98-8[1][7]
Molecular Formula	C ₉ H ₁₄ Cl ₂ O ₂ [1][2]

Physicochemical Properties

A summary of the key physicochemical properties of **azelaoyl chloride** is presented below.

Property	Value	Reference
Molecular Weight	225.11 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1][3]
Density	1.144 g/cm ³	[1]
Boiling Point	166 °C at 18 mmHg	[9][10]
Flash Point	>110 °C (>230 °F)	[9]
Refractive Index	1.467 (at 20 °C)	[9]

Experimental Protocols


Synthesis of Azelaoyl Chloride from Azelaic Acid

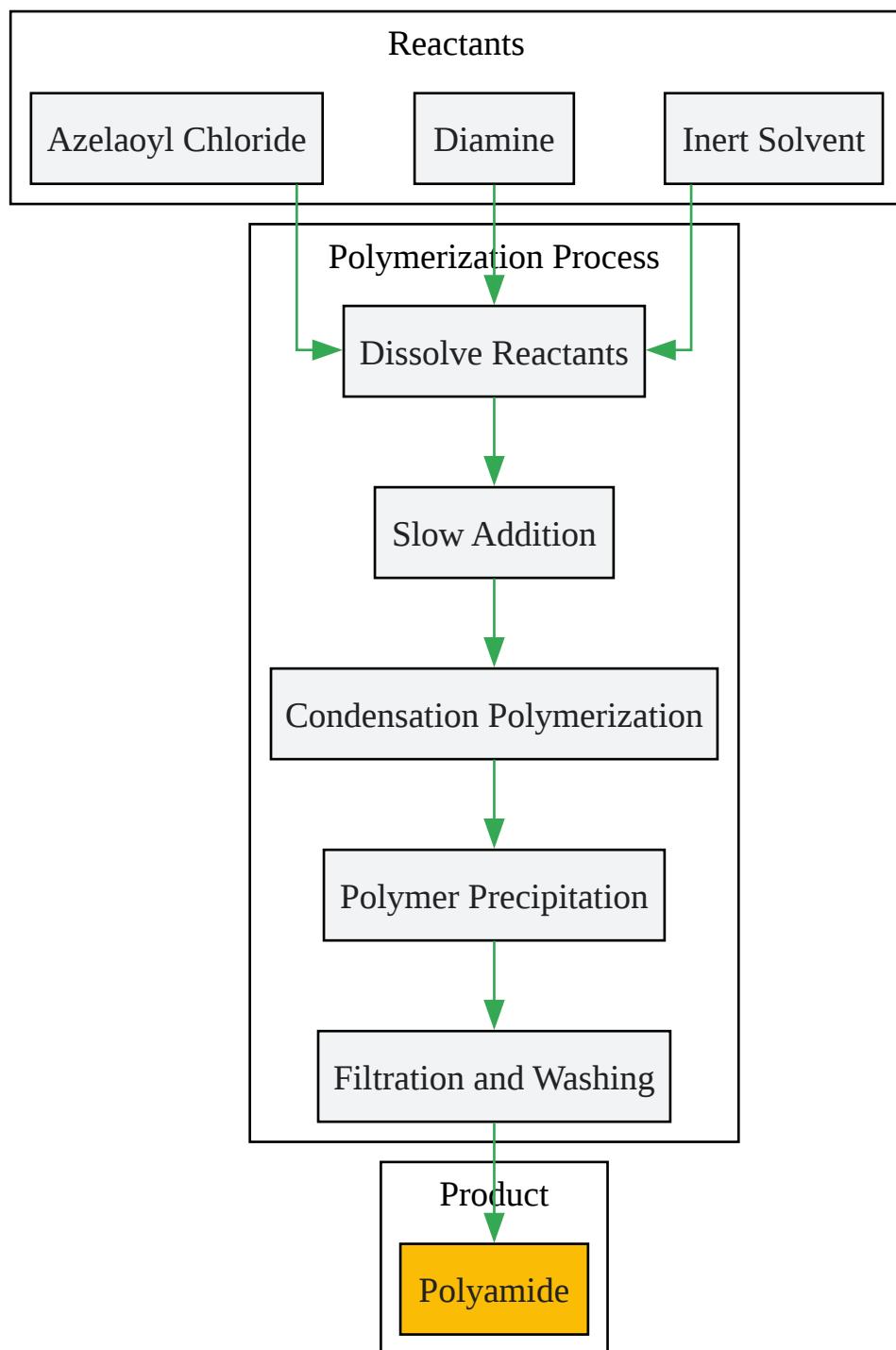
A common method for the synthesis of **azelaoyl chloride** involves the reaction of azelaic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Using Thionyl Chloride:

- Materials: Azelaic acid, thionyl chloride, N,N-dimethylformamide (DMF) (catalyst), toluene (solvent).
- Procedure:
 - In a three-necked flask, suspend azelaic acid (1 equivalent) in toluene.
 - Add a catalytic amount of N,N-dimethylformamide (DMF).
 - Slowly add thionyl chloride (2.2 to 5.5 equivalents) to the mixture at room temperature with stirring.[4][7]
 - After the addition is complete, heat the mixture to approximately 50°C for 1 hour, and then increase the temperature to reflux for 5-6 hours.[4][7]
 - After the reaction is complete, distill off the excess thionyl chloride and toluene.[7]
 - The crude **azelaoyl chloride** can be purified by vacuum distillation.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)


Caption: Synthesis of **Azelaoyl Chloride**.

Synthesis of Polyamides using Azelaoyl Chloride

Azelaoyl chloride is a key monomer in the synthesis of certain polyamides, such as those analogous to Nylon. The reaction with a diamine proceeds via condensation polymerization.

- Materials: **Azelaoyl chloride**, a diamine (e.g., 1,6-diaminohexane), an inert solvent (e.g., dichloromethane), and an acid scavenger (e.g., pyridine or triethylamine).
- Procedure:
 - Dissolve the diamine in the inert solvent in a reaction vessel.
 - In a separate vessel, dissolve **azelaoyl chloride** in the same solvent.
 - Slowly add the **azelaoyl chloride** solution to the diamine solution with vigorous stirring. The reaction is typically exothermic.
 - The polyamide will precipitate from the solution.
 - The polymer can be collected by filtration, washed to remove by-products (such as the hydrochloride salt of the amine), and dried.

Experimental Workflow for Polyamide Synthesis:

[Click to download full resolution via product page](#)

Caption: Polyamide Synthesis Workflow.

Signaling Pathways of the Parent Compound: Azelaic Acid

Due to its high reactivity, **azelaoyl chloride** is unlikely to persist in a biological system and would rapidly hydrolyze to its parent compound, azelaic acid. Therefore, the biological signaling effects observed are attributable to azelaic acid. Research has indicated that azelaic acid can modulate several signaling pathways, particularly in the context of dermatology and oncology.

One notable pathway involves the regulation of the CCL2/CCR2 axis in keratinocytes, which is mediated through the NF-κB/MAPK signaling pathway.[\[11\]](#) This has implications for reducing the skin infiltration of leukemia cells.[\[11\]](#) Additionally, azelaic acid has been shown to exert antileukemia effects by regulating the Prdxs/ROS signaling pathway.[\[10\]](#)

Simplified Representation of Azelaic Acid's Action on the NF-κB/MAPK Pathway:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AZELAOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Azelaoyl chloride - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. CN102701991B - A kind of method for preparing nonanediamine - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. CN102701991A - Method for preparing nonane diamine - Google Patents [patents.google.com]
- 8. WO2010117258A1 - A method of synthesising an amino acid derivative of azelaic acid - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Azelaic Acid Exerts Antileukemia Effects against Acute Myeloid Leukemia by Regulating the Prdxs/ROS Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azelaic acid attenuates CCL2/CCR2 axis-mediated skin trafficking of acute myeloid leukemia cells through NF-κB/MAPK signaling modulation in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Azelaoyl Chloride: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087186#azelaoyl-chloride-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com